Cas no 40427-14-3 (ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate)
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
- (+-)-trans-2-Hydroxymethyl-cyclopropancarbonsaeure-aethylester
- (+-)-trans-2-hydroxymethyl-cyclopropanecarboxylic acid ethyl ester
- 2-Hydroxymethyl-cyclopropan-1-carbonsa
- 2-Propenoic acid, 3-(2-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-
- AC1O7LT7
- ACMC-20mytj
- BCB02_000014
- CTK0F2358
- ethyl trans-2-(hydroxymethyl)cyclopropane-1-carboxylate
- ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
- ethyl trans-2-hydroxy-3-methoxycinnamate
- trans-2-Hydroxymethyl-cyclopropanecarboxylic acid ethyl ester
- (1S,2S)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate
- SCHEMBL8164606
- 109716-55-4
- ETHYL (1S,2S)-2-(HYDROXYMETHYL)CYCLOPROPANE-1-CARBOXYLATE
- MFCD19237743
- CS-0527625
- (1S,2S)-Ethyl2-(hydroxymethyl)cyclopropanecarboxylate
- Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester, (1S-trans)- (9CI)
- 40427-14-3
- Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester, trans-
- (1S,2S)-2-Hydroxymethyl-cyclopropanecarboxylic acid ethyl ester
- AKOS006372943
- AT10667
- ethyl(1S,2S)-rel-2-(hydroxymethyl)cyclopropane-1-carboxylate
- A1-00875
- ethyl (1S,2S)-rel-2-(hydroxymethyl)cyclopropane-1-carboxylate
-
- MDL: MFCD18434533
- Inchi: 1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
- InChI Key: AOQBVPPEXCRXAW-RITPCOANSA-N
- SMILES: O(CC)C([C@H]1C[C@@H]1CO)=O
Computed Properties
- Exact Mass: 144.078644241g/mol
- Monoisotopic Mass: 144.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 46.5Ų
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T705485-5mg |
trans-Ethyl 2-(Hydroxymethyl)-cyclopropanecarboxylate |
40427-14-3 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T705485-10mg |
trans-Ethyl 2-(Hydroxymethyl)-cyclopropanecarboxylate |
40427-14-3 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T705485-50mg |
trans-Ethyl 2-(Hydroxymethyl)-cyclopropanecarboxylate |
40427-14-3 | 50mg |
$ 275.00 | 2022-06-02 | ||
| abcr | AB504249-250 mg |
Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate, 97% |
40427-14-3 | 97% | 250MG |
€241.00 | 2022-06-09 | |
| Chemenu | CM390267-100g |
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate |
40427-14-3 | 95%+ | 100g |
$13846 | 2022-02-28 | |
| Chemenu | CM390267-500mg |
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate |
40427-14-3 | 95%+ | 500mg |
$382 | 2023-02-17 | |
| Chemenu | CM390267-1g |
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate |
40427-14-3 | 95%+ | 1g |
$478 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1128550-100mg |
trans-2-Hydroxymethyl-cyclopropanecarboxylic acid ethyl ester |
40427-14-3 | 95% | 100mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128550-250mg |
trans-2-Hydroxymethyl-cyclopropanecarboxylic acid ethyl ester |
40427-14-3 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128550-500mg |
trans-2-Hydroxymethyl-cyclopropanecarboxylic acid ethyl ester |
40427-14-3 | 95% | 500mg |
$665 | 2024-07-28 |
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate Raw materials
- Cyclopropanecarboxylic acid, 2-[(phenylmethoxy)methyl]-, ethyl ester, (1R,2R)-rel-
- Sulfonium, dimethyl-, 2-ethoxy-2-oxoethylide
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate Preparation Products
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate Suppliers
ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
Recent Advances in the Application of Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate (CAS: 40427-14-3) in Chemical Biology and Pharmaceutical Research
Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate (CAS: 40427-14-3) is a cyclopropane derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopropane ring and functional groups, serves as a valuable building block in the synthesis of bioactive molecules and drug candidates. Recent studies have explored its potential in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.
One of the most notable advancements involves the use of ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate as a key intermediate in the synthesis of nucleoside analogs. Researchers have demonstrated its efficacy in the development of antiviral agents, particularly against RNA viruses. The cyclopropane ring's strained geometry enhances the binding affinity of these analogs to viral polymerases, thereby inhibiting viral replication. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of novel hepatitis C virus (HCV) inhibitors, showcasing its potential in addressing unmet medical needs.
In addition to its antiviral properties, ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate has been investigated for its anticancer potential. Recent research has focused on its incorporation into small-molecule inhibitors targeting oncogenic pathways. For instance, a team at the University of California, San Francisco, reported the development of a cyclopropane-containing compound derived from 40427-14-3 that selectively inhibits the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer progression. The compound exhibited promising results in preclinical models of breast and lung cancer, with minimal off-target effects.
The compound's utility extends to the field of anti-inflammatory drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of a series of cyclopropane-based analogs using ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate as a starting material. These analogs demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The researchers attributed the enhanced activity to the steric and electronic effects of the cyclopropane ring, which improved the compounds' binding to the COX-2 active site.
Beyond its therapeutic applications, ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate has also been employed in chemical biology as a tool for studying enzyme mechanisms. Its rigid structure and functional groups make it an ideal probe for investigating the stereoelectronic requirements of enzyme-catalyzed reactions. Recent work published in ACS Chemical Biology utilized this compound to elucidate the mechanism of action of a family of carboxyl esterases, providing insights into enzyme engineering and inhibitor design.
In conclusion, ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate (CAS: 40427-14-3) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications—from antiviral and anticancer agents to enzyme probes—highlight its versatility and potential for future drug discovery efforts. Ongoing studies are expected to further expand its utility, particularly in the development of targeted therapies and precision medicine.
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